Cas no 69782-87-2 (1-Naphthalenepropanol, a-ethenyldecahydro-3-hydroxy-a,5,5,8a-tetramethyl-2-methylene-)
69782-87-2 structure
Product Name:1-Naphthalenepropanol, a-ethenyldecahydro-3-hydroxy-a,5,5,8a-tetramethyl-2-methylene-
N.o CAS:69782-87-2
MF:C20H34O2
MW:306.482766628265
CID:521616
PubChem ID:299929
Update Time:2025-04-19
1-Naphthalenepropanol, a-ethenyldecahydro-3-hydroxy-a,5,5,8a-tetramethyl-2-methylene- Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-Naphthalenepropanol, a-ethenyldecahydro-3-hydroxy-a,5,5,8a-tetramethyl-2-methylene-
- 1-(3-Hydroxy-3-methyl-4-pentenyl)-5,5,8a-trimethyl-2-methylenedecalin-3-ol
- 1-Naphthalenepropanol, .alpha.-ethenyldecahydro-3-hydroxy-.alpha.,5,5,8a-tetramethyl-2-methylene-
- 4-(3-Hydroxy-3-methyl-4-pentenyl)-4a,8,8-trimethyl-3-methylenedecahydro-2-naphthalenol
- 69782-87-2
- CHEMBL1967786
- NCI60_001410
- NSC-173908
- 1-Naphthalenepropanol,5,5,8a-tetramethyl-2-methylene-
- 4-(3-hydroxy-3-methylpent-4-en-1-yl)-4a,8,8-trimethyl-3-methylidenedecahydronaphthalen-2-ol
- DTXSID90306048
- 4-(3-Hydroxy-3-methyl-4-pentenyl)-4a,8,8-trimethyl-3-methylenedecahydro-2-naphthalenol #
- ANTWOQSCTZFYJO-UHFFFAOYSA-N
- NSC173908
-
- Inchi: 1S/C20H34O2/c1-7-19(5,22)12-9-15-14(2)16(21)13-17-18(3,4)10-8-11-20(15,17)6/h7,15-17,21-22H,1-2,8-13H2,3-6H3
- Chave InChI: ANTWOQSCTZFYJO-UHFFFAOYSA-N
- SMILES: OC1C(=C)C(CCC(C=C)(C)O)C2(C)CCCC(C)(C)C2C1
Propriedades Computadas
- Massa Exacta: 306.25602
- Massa monoisotópica: 306.256
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 22
- Contagem de Ligações Rotativas: 4
- Complexidade: 453
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 5
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 4.4
- Superfície polar topológica: 40.5Ų
Propriedades Experimentais
- Densidade: 0.99
- Ponto de ebulição: 406.9°C at 760 mmHg
- Ponto de Flash: 175.1°C
- Índice de Refracção: 1.514
- PSA: 40.46
- LogP: 4.47320
1-Naphthalenepropanol, a-ethenyldecahydro-3-hydroxy-a,5,5,8a-tetramethyl-2-methylene- Literatura Relacionada
-
1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
69782-87-2 (1-Naphthalenepropanol, a-ethenyldecahydro-3-hydroxy-a,5,5,8a-tetramethyl-2-methylene-) Produtos relacionados
- 596-85-0(Manool)
- 547-61-5(Bicyclo[3.1.1]heptan-3-ol,6,6-dimethyl-2-methylene-, (1S,3R,5S)-)
- 1438-62-6(13-Epi-Manool)
- 113773-90-3(Eudesm-4(15)-ene-3alpha,11-diol)
- 13567-41-4((3R,3aR,5S,8aS)-3,8,8-Trimethyl-6-methyleneoctahydro-1H-3a,7-methanoazulen-5-ol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornecedores recomendados
烟台朗裕新材料科技有限公司
Membro Ouro
CN Fornecedor
Reagente
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
Hebei Liye chemical Co.,Ltd
Membro Ouro
CN Fornecedor
A granel
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
CN Fornecedor
Reagente